2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Overview
Description
“2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide” is a chemical compound with the molecular formula C19H25N5O2. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of quinoxaline derivatives, which this compound is a part of, involves various methods of synthetic strategies . These include the cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,2-b]quinoxaline core, which is a bicyclic system containing a pyrrole ring fused with a quinoxaline . The compound also contains a butan-2-yl and a 3-methoxypropyl group attached to the nitrogen atoms of the pyrrolo[3,2-b]quinoxaline core .Chemical Reactions Analysis
Quinoxaline derivatives, like this compound, can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 355.442. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
- Research on ATM Inhibitors : A study discovered a series of 3-quinoline carboxamides, including compounds similar in structure to 2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide, as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors showed promise for oral administration and efficacy in combination with DNA strand break-inducing agents in disease models (Degorce et al., 2016).
Synthesis of Quinolines and Pyrimidines
- Sustainable Synthesis : Another study focused on the sustainable synthesis of quinolines and pyrimidines, essential components in various pharmacological agents. The process used environmentally benign methods and showcased high atom efficiency, with yields up to 91% (Mastalir et al., 2016).
Synthesis of 3-Amino-2-carboxamide Pyrroloquinolines
- Synthesis of Nitrogen Analogues : The synthesis of 3-amino-2-carboxamide pyrroloquinolines, a compound structurally related to the queried chemical, was reported. This synthesis provided a range of nitrogen analogues of thienopyridines, known for their potent bioactivities but poor aqueous solubility (Pilkington et al., 2016).
Antimalarial Activity
- Antimalarial Research : Research on pyrroloquinoxalines, similar in structure to the queried compound, revealed their significant antimalarial activity. These compounds were tested against Plasmodium falciparum strains with different chloroquine-resistance statuses. The presence of methoxy groups on the pyrroloquinoxaline nucleus was found to enhance pharmacological activity (Guillon et al., 2004).
Synthesis of Pyrroloquinolines
- Pyrroloquinoline Derivatives Synthesis : A study focused on synthesizing pyrroloquinoline derivatives with methoxy and amido groups. These compounds were designed with a crescent shape and a planar fused cyclic moiety, indicating potential applications in pharmaceuticals (Dudouit et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
SMR000043134, also known as 2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide, has been found to target the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding, assembly, and degradation, and is essential for bacterial survival and growth .
Mode of Action
The compound interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of the bacterial cell, leading to a reduction in biofilm formation . Biofilms are communities of bacteria that are highly resistant to antibiotics, and disrupting their formation is a promising strategy for combating bacterial infections .
Biochemical Pathways
It is known that dnak, the target of this compound, is involved in the heat shock response, a protective mechanism that helps bacteria survive under stress conditions . By inhibiting DnaK, SMR000043134 could potentially disrupt this response, making the bacteria more susceptible to environmental stressors and antibiotics .
Result of Action
The primary result of SMR000043134’s action is the inhibition of biofilm formation . Biofilms are a major contributor to antibiotic resistance and infection severity . By preventing biofilm formation, SMR000043134 could potentially enhance the effectiveness of antibiotic treatments and reduce the severity of bacterial infections .
Properties
IUPAC Name |
2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-4-12(2)21-19(25)15-16-18(24(17(15)20)10-7-11-26-3)23-14-9-6-5-8-13(14)22-16/h5-6,8-9,12H,4,7,10-11,20H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAMIFJGVRILPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321220 | |
Record name | 2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID861123 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
842977-79-1 | |
Record name | 2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.